molecular formula C23H22N2O4 B2585894 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 682346-28-7

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B2585894
CAS No.: 682346-28-7
M. Wt: 390.439
InChI Key: JGIPKRWTQIXYLU-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . The chromene ring might also undergo various chemical reactions typical of aromatic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, some indole derivatives are known to inhibit certain enzymes or interact with various receptors .

Future Directions

The compound could potentially be investigated for various biological activities given the known activities of indole derivatives . Further studies could also explore its chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-13-6-4-8-17-16(14(2)25-20(13)17)10-11-24-22(26)18-12-15-7-5-9-19(28-3)21(15)29-23(18)27/h4-9,12,25H,10-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIPKRWTQIXYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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